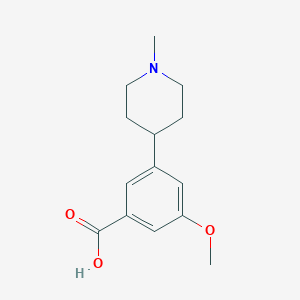
3-Methoxy-5-(1-methylpiperidin-4-yl)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methoxy-5-(1-methylpiperidin-4-yl)benzoic acid is an organic compound with a complex structure that includes a methoxy group, a piperidinyl group, and a benzoic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-5-(1-methylpiperidin-4-yl)benzoic acid typically involves multiple steps, starting from commercially available precursors. One common method involves the reaction of 3-methoxybenzoic acid with 1-methylpiperidine under specific conditions to introduce the piperidinyl group. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency of the final product.
Análisis De Reacciones Químicas
Types of Reactions
3-Methoxy-5-(1-methylpiperidin-4-yl)benzoic acid can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group may yield methoxybenzoic acid derivatives, while reduction of the carboxylic acid group may produce alcohols or aldehydes.
Aplicaciones Científicas De Investigación
3-Methoxy-5-(1-methylpiperidin-4-yl)benzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the manufacture of pharmaceuticals.
Mecanismo De Acción
The mechanism by which 3-Methoxy-5-(1-methylpiperidin-4-yl)benzoic acid exerts its effects involves its interaction with specific molecular targets. The piperidinyl group may interact with receptors or enzymes, modulating their activity. The methoxy and carboxylic acid groups can also participate in hydrogen bonding and other interactions, influencing the compound’s overall biological activity.
Comparación Con Compuestos Similares
Similar Compounds
4-Methoxy-3-(1-methylpiperidin-4-yl)benzoic acid: Similar structure but with different positioning of the methoxy group.
3-(1-Methylpiperidin-4-yl)benzoic acid: Lacks the methoxy group, which may affect its chemical and biological properties.
3-Methoxybenzoic acid: Lacks the piperidinyl group, resulting in different reactivity and applications.
Uniqueness
3-Methoxy-5-(1-methylpiperidin-4-yl)benzoic acid is unique due to the presence of both the methoxy and piperidinyl groups, which confer distinct chemical and biological properties. This combination of functional groups allows for a wide range of reactions and interactions, making it a valuable compound in various fields of research.
Propiedades
Fórmula molecular |
C14H19NO3 |
|---|---|
Peso molecular |
249.30 g/mol |
Nombre IUPAC |
3-methoxy-5-(1-methylpiperidin-4-yl)benzoic acid |
InChI |
InChI=1S/C14H19NO3/c1-15-5-3-10(4-6-15)11-7-12(14(16)17)9-13(8-11)18-2/h7-10H,3-6H2,1-2H3,(H,16,17) |
Clave InChI |
KNHVGNDMVMUYHE-UHFFFAOYSA-N |
SMILES canónico |
CN1CCC(CC1)C2=CC(=CC(=C2)OC)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[2-(3-Bromophenyl)-ethyl]-4,4-difluoropiperidine](/img/structure/B13721929.png)
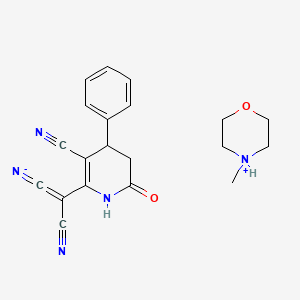
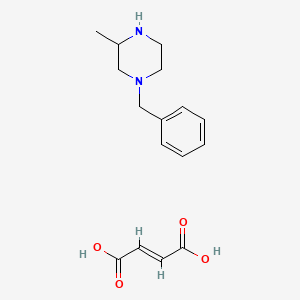
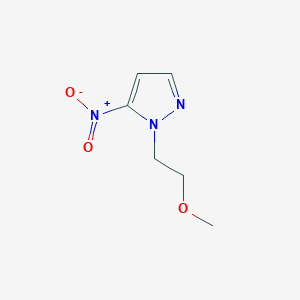


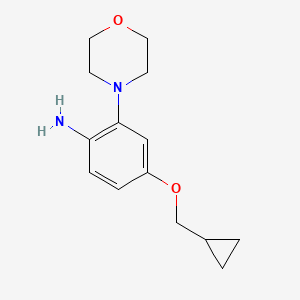
![2-[2-[2-(2-Azidoethoxy)ethoxy]ethoxy]-1-(P-toluenesulfonyl)-ethanol](/img/structure/B13721966.png)
![[(4-Hydroxyphenyl)sulfanyl]methanimidamide 3,5-Dinitrobenzoate](/img/structure/B13721971.png)
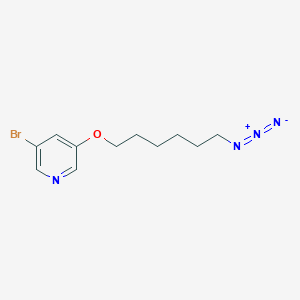
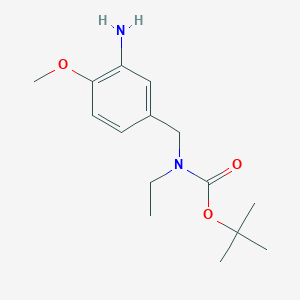
![Methyl [2-(2-methylphenoxy)ethyl]-cyanocarbonimidodithioate](/img/structure/B13721989.png)
![N,N-Dimethyl-3-(propane-2-sulfonylamino)-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide](/img/structure/B13721995.png)
![Methyl 4-[Boc(4-hydroxybutyl)amino]pyrrolidine-2-carboxylate](/img/structure/B13722001.png)
